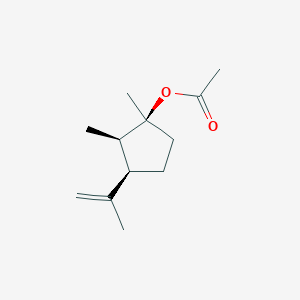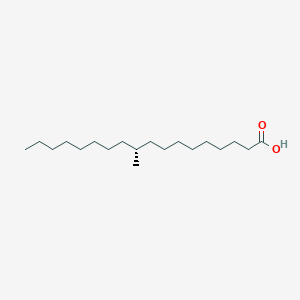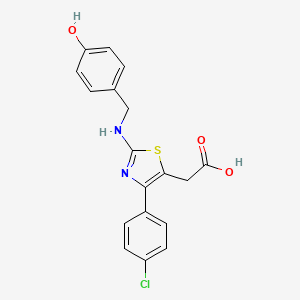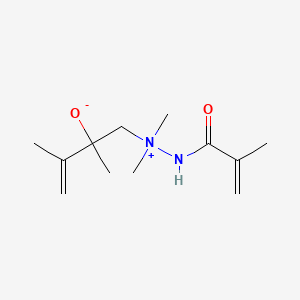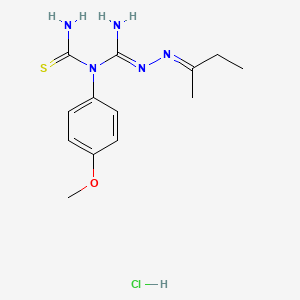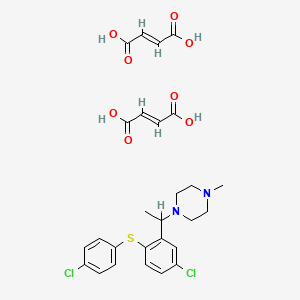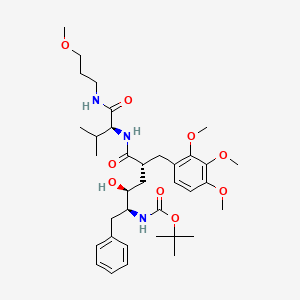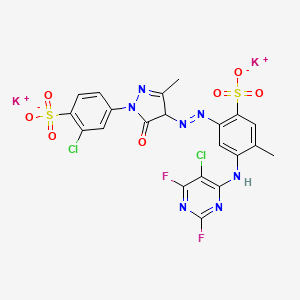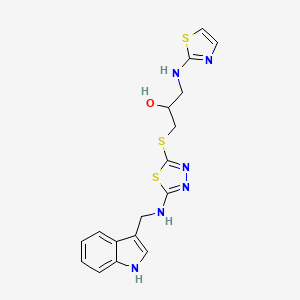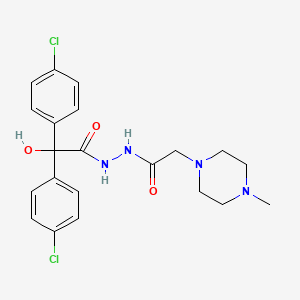
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-chlorophenyl)hydroxyacetyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-piperazineacetic acid, 4-methyl-, 2-(bis(4-chlorophenyl)hydroxyacetyl)hydrazide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-methylpiperazine, followed by the introduction of the acetic acid moiety. The final step involves the addition of the bis(4-chlorophenyl)hydroxyacetyl group through a hydrazide formation reaction. Industrial production methods may vary, but they generally follow similar principles with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-chlorophenyl)hydroxyacetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-chlorophenyl)hydroxyacetyl)hydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-piperazineacetic acid, 4-methyl-, 2-(bis(4-chlorophenyl)hydroxyacetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-piperazineacetic acid, 4-methyl-, 2-(bis(4-chlorophenyl)hydroxyacetyl)hydrazide stands out due to its unique combination of structural features. Similar compounds include:
4-Methylpiperazineacetic acid: Lacks the bis(4-chlorophenyl)hydroxyacetyl group.
Bis(4-chlorophenyl)hydroxyacetylhydrazide: Lacks the piperazine ring and methyl group. The presence of both the piperazine ring and the bis(4-chlorophenyl)hydroxyacetyl group in this compound contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
128156-89-8 |
|---|---|
Formule moléculaire |
C21H24Cl2N4O3 |
Poids moléculaire |
451.3 g/mol |
Nom IUPAC |
2,2-bis(4-chlorophenyl)-2-hydroxy-N'-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide |
InChI |
InChI=1S/C21H24Cl2N4O3/c1-26-10-12-27(13-11-26)14-19(28)24-25-20(29)21(30,15-2-6-17(22)7-3-15)16-4-8-18(23)9-5-16/h2-9,30H,10-14H2,1H3,(H,24,28)(H,25,29) |
Clé InChI |
QVALAIFSXILETJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC(=O)NNC(=O)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


